![molecular formula C13H13NO2 B111853 (3aR,4S,9bS)-3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]chinolin-4-carbonsäure CAS No. 1415811-43-6](/img/structure/B111853.png)
(3aR,4S,9bS)-3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]chinolin-4-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound is part of the quinoline family, known for its diverse biological activities and applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
This compound has been studied for its potential as an antimicrobial agent . Research indicates that derivatives of quinoline-4-carboxylic acids exhibit notable antimicrobial properties, highlighting their utility in developing new antibiotics or antifungal agents . The structural framework of (3AR,4S,9BS)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid allows for modifications that can enhance its efficacy against resistant strains of bacteria.
Table 1: Biological Activities of Quinoline Derivatives
Compound Type | Activity Type | Reference |
---|---|---|
Quinoline-4-carboxylic acids | Antimicrobial | |
Tetrahydroquinoline derivatives | Anticancer | |
Cyclopentaquinolines | Antioxidant |
Synthesis and Chemical Applications
The synthesis of (3AR,4S,9BS)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid has been explored through various methodologies. Novel catalytic systems have been developed to enhance the efficiency and yield of synthesizing quinoline derivatives. For instance, the use of ionically tagged magnetic nanoparticles has shown promise in facilitating reactions under mild conditions while maintaining high yields .
Table 2: Synthesis Methods for Quinoline Derivatives
Methodology | Yield (%) | Conditions | Reference |
---|---|---|---|
Doebner synthesis | Low | Unsafe solvents | |
Solid-phase synthesis | Moderate | Long reaction times | |
Ionic magnetic nanoparticle catalysis | High | Mild conditions |
Therapeutic Potential
The therapeutic implications of (3AR,4S,9BS)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid extend to its role in treating cardiovascular diseases. Studies have indicated that compounds with similar structures can influence vascular health by improving pharmacokinetic properties and exhibiting efficacy in animal models related to atherogenesis . This positions the compound as a potential candidate for further development in cardiovascular therapeutics.
Case Studies and Research Findings
Several studies have investigated the biological effects and mechanisms of action associated with this compound:
- A study focused on the synthesis of 2-aryl-quinoline-4-carboxylic acids demonstrated the versatility of quinoline derivatives in various biological assays. The findings suggested that modifications to the quinoline structure could enhance activity against specific targets .
- Another research highlighted the compound's ability to interact with metabotropic glutamate receptors (mGluRs), suggesting a role in neurological applications. The modulation of these receptors is crucial for developing treatments for neurological disorders .
Wirkmechanismus
Target of Action
The primary targets of this compound are alkaline phosphatases . These enzymes play a crucial role in many biological processes, including phosphate metabolism and signal transduction .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This interaction results in changes to the biochemical processes that these enzymes are involved in, potentially altering cellular functions .
Biochemical Pathways
The compound affects the biochemical pathways associated with alkaline phosphatases . The inhibition of these enzymes can disrupt phosphate metabolism and signal transduction, leading to downstream effects on various cellular processes .
Result of Action
The compound’s action results in the inhibition of alkaline phosphatases, which can lead to changes in phosphate metabolism and signal transduction . This can have various molecular and cellular effects, depending on the specific context and environment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, a three-component synthesis involving an aldehyde, an amine, and a β-ketoester can be employed . The reaction conditions often require a catalyst, such as a Lewis acid, and may be conducted under reflux with an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are essential to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert ketones or aldehydes into alcohols.
Substitution: Halogenation or nitration can introduce new substituents into the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives with hydroxyl groups, while substitution reactions can produce halogenated quinoline compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Quinoline-4-carboxylic acid
- 8-Bromo-3a,4,5,9b-tetrahydro-4-(4-methylphenyl)-3H-cyclopenta[C]quinoline-6-carboxylic acid
Uniqueness
Compared to similar compounds, (3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid exhibits unique structural features that contribute to its distinct biological activities. Its specific stereochemistry and functional groups enable selective interactions with molecular targets, enhancing its potential as a therapeutic agent.
Biologische Aktivität
(3AR,4S,9BS)-3A,4,5,9B-Tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a unique cyclopentaquinoline structure that contributes to its biological properties. The synthesis typically involves multi-step organic reactions, including cyclization of appropriate precursors such as aldehydes and amines under controlled conditions.
Biological Activity Overview
The biological activity of (3AR,4S,9BS)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinoline-4-carboxylic acid has been investigated in various studies highlighting its potential as an enzyme inhibitor and antimicrobial agent.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of quinoline-4-carboxylic acids exhibit significant inhibitory effects on various alkaline phosphatases (ALPs). For instance:
- Inhibition Potency : The compound has shown remarkable inhibition against human tissue-nonspecific alkaline phosphatase (h-TNAP) with an IC50 value of 22 ± 1 nM .
- Molecular Docking Studies : These studies suggest specific binding interactions at the active sites of ALPs, indicating potential for therapeutic applications in conditions like bone mineralization disorders and cancer .
Antimicrobial Activity
The compound's derivatives have also been evaluated for antibacterial properties:
- Activity Against Bacteria : Compounds derived from quinoline-4-carboxylic acid have shown significant activity against strains such as Staphylococcus aureus and Escherichia coli, with some exhibiting low cytotoxicity in mammalian cell lines .
- Comparative Efficacy : In comparative studies, certain derivatives have outperformed traditional antibiotics like ampicillin and gentamicin against specific bacterial strains .
Case Study 1: Anticancer Potential
A study explored the anticancer potential of quinoline derivatives:
- Mechanism : The compound D28 derived from quinoline-4-carboxylic acid was identified as a selective HDAC3 inhibitor with potent anticancer activity. It induced G2/M cell cycle arrest and promoted apoptosis in cancer cell lines .
- Selectivity : D28 exhibited significant selectivity against other HDACs (IC50 values indicating preferential inhibition) which is crucial for reducing side effects in cancer therapy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of synthesized quinoline derivatives:
- Testing Methodology : The agar diffusion method was employed to assess antibacterial activity against various pathogens. Compounds showed varying degrees of effectiveness with some achieving notable inhibition zones .
- Safety Profile : Cytotoxicity assays indicated that the most active compounds had IC50 values comparable to established antibiotics, suggesting a favorable safety profile for further development as therapeutic agents .
Data Tables
Compound | Target Enzyme | IC50 Value (nM) | Activity Type |
---|---|---|---|
3j | h-TNAP | 22 ± 1 | Enzyme Inhibition |
5a | S. aureus | Not specified | Antibacterial |
D28 | HDAC3 | Not specified | Anticancer |
Eigenschaften
IUPAC Name |
(3aR,4S,9bS)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c15-13(16)12-10-6-3-5-8(10)9-4-1-2-7-11(9)14-12/h1-5,7-8,10,12,14H,6H2,(H,15,16)/t8-,10-,12+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJCENKZISEXPF-UISBYWKRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2C1C(NC3=CC=CC=C23)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@H]2[C@@H]1[C@H](NC3=CC=CC=C23)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.